Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-: is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of methoxy and methyl groups, as well as a pyrazolyl substituent. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the pyrazolyl group to yield dihydropyrimidine or dihydropyrazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyrimidine or dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Molecular Probes: It can be used as a fluorescent probe for detecting specific biomolecules in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as antiviral or anticancer agents.
Industry:
Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and pyrazolyl groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- Pyrimidine, 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methyl-
- Pyrimidine, 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methyl-
- Pyrimidine, 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methyl-
Uniqueness: The unique combination of methoxy and pyrazolyl groups in Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- imparts distinct chemical and biological properties
Properties
CAS No. |
22684-87-3 |
---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine |
InChI |
InChI=1S/C11H14N4O2/c1-7-5-11(17-4)15(14-7)9-6-10(16-3)13-8(2)12-9/h5-6H,1-4H3 |
InChI Key |
RHDYJQYFJSGSMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)OC)C2=CC(=NC(=N2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.